![molecular formula C15H12N4O2S B2534201 5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine CAS No. 339107-42-5](/img/structure/B2534201.png)
5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine
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Overview
Description
Scientific Research Applications
Reactivity and Formation
Research has delved into the formation and reactivity of pyrimidinyl sulphones and sulphoxides, including 2-phenylsulphonyl-pyrimidine derivatives. These compounds exhibit a variety of nucleophilic displacement reactions, indicating a significant reactivity that surpasses that of their thioether precursors. Such studies lay the groundwork for further exploration of their potential applications in synthetic chemistry (Brown & Ford, 1967).
Antimicrobial Additives
A study on the incorporation of pyrimidine derivatives into surface coatings and printing ink pastes highlighted their effective antimicrobial properties. These compounds, when physically incorporated into polyurethane varnish, demonstrated a potent antimicrobial effect against various microbial strains, suggesting their utility in enhancing the antimicrobial resistance of surfaces (El‐Wahab et al., 2015).
CNS Disease Treatment
Investigations into 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine derivatives as 5-HT6 receptor antagonists revealed their therapeutic potential for treating central nervous system (CNS) diseases. Compounds with pyridine moieties showed a promising antagonistic activity against 5-HT6 receptors, indicating their significance in developing treatments for various CNS disorders (Ivashchenko et al., 2012).
Antibacterial and Antivirulence Agents
Research on cis-5-Phenyl prolinates with electrophilic substituents has identified them as potential inhibitors of Staphylococcus aureus sortase SrtA, showcasing their application as hits for developing antibacterials and antivirulence agents. This study contributes to the search for novel strategies to combat bacterial infections and their virulence factors (Kudryavtsev et al., 2009).
Synthesis and Evaluation of Antimicrobial Agents
A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety was synthesized and evaluated for their antimicrobial activities. The study revealed that derivatives with sulfone groups showed significant efficacy against bacteria and fungi, highlighting their potential as antimicrobial agents (Alsaedi et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a pyridinium salt, which is a common structure in many natural products and bioactive pharmaceuticals . Pyridinium salts have been known to interact with a wide range of targets, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Result of Action
Based on the potential targets, it could have a range of effects, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .
properties
IUPAC Name |
5-(benzenesulfonyl)-2-pyridin-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c16-14-13(22(20,21)11-6-2-1-3-7-11)10-18-15(19-14)12-8-4-5-9-17-12/h1-10H,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFYDRVJYIMKFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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